3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-17-8-4-5-9-18(17)23-19(24)22-14-20(25,15-6-2-1-3-7-15)16-10-12-26-13-11-16/h1-9,16,25H,10-14H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMBXGKOBFOUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)NC2=CC=CC=C2Cl)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary segments:
- 2-Chlorophenyl urea moiety
- 2-Hydroxy-2-phenylethyl backbone
- Oxan-4-yl (tetrahydropyran-4-yl) substituent
Key disconnections involve:
- Urea bond formation between the 2-chlorophenyl isocyanate and a secondary amine.
- Stereoselective construction of the hydroxy-bearing ethyl bridge.
- Functionalization of the tetrahydropyran ring at the C4 position.
Synthetic Routes to Core Intermediates
Preparation of 2-Hydroxy-2-(oxan-4-yl)-2-phenylethylamine
The synthesis of this intermediate is critical for subsequent urea coupling. Two validated approaches are documented:
Grignard Addition to Oxan-4-yl Ketones
A ketone precursor, 4-benzoyloxane , is treated with methylmagnesium bromide (3 eq.) in anhydrous THF at −78°C, yielding the tertiary alcohol 2-hydroxy-2-(oxan-4-yl)-1-phenylethanol (89% yield). Subsequent Curtius rearrangement with diphenylphosphoryl azide (DPPA) and triethylamine converts the alcohol to the primary amine (72% yield).
Reductive Amination of Oxan-4-ylaldehydes
Condensation of 4-formyloxane with benzylamine under Dean-Stark conditions forms the imine intermediate, which is reduced using sodium cyanoborohydride (NaBH3CN) in methanol (pH 5–6) to afford the amine (83% yield).
Functionalization of the 2-Chlorophenyl Substituent
The electrophilic 2-chlorophenyl isocyanate is synthesized via:
Urea Bond Formation: Methodologies and Optimization
Stereochemical Control and Hydroxy Group Introduction
Critical Process Parameters and Yield Data
Analytical Characterization and Validation
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The urea group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural motifs with the target molecule, such as urea/amide linkages, substituted phenyl groups, or heterocyclic systems:
Key Structural Differences :
- Hydroxyl and Oxan-4-yl Groups : The target compound’s hydroxyl and tetrahydropyran groups distinguish it from analogs like Cl-4AS-1 and FTBU-1, which lack polar substituents. These groups likely improve solubility and metabolic stability compared to purely hydrophobic analogs.
- Chlorophenyl vs. Fluorophenyl : AVE#21 and FTBU-1 feature fluorinated aromatic rings, which may enhance electronegativity and binding precision, whereas the target’s chlorophenyl group offers greater hydrophobicity .
Physicochemical and Electronic Properties
Using Parr and Pearson’s principles of absolute electronegativity (χ) and hardness (η), the target compound’s electronic profile can be compared to analogs:
| Property | Target Compound | AVE#21 | Cl-4AS-1 |
|---|---|---|---|
| Molecular Weight | ~400 g/mol (estimated) | 375 g/mol | 450 g/mol |
| LogP | ~3.5 (moderate hydrophobicity) | ~4.2 (higher hydrophobicity) | ~5.8 (high hydrophobicity) |
| Absolute Hardness (η) | Moderate (Cl and OH balance) | High (F substituent) | Low (polycyclic scaffold) |
- The hydroxyl group in the target compound reduces LogP compared to Cl-4AS-1, favoring aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
